2-Hydroxyphenylacetic acid
Overview
Description
(2-hydroxyphenyl)acetic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria. It has a role as a human metabolite and a mouse metabolite. It is a member of phenols and a hydroxy monocarboxylic acid. It is functionally related to an acetic acid and a phenol. It is a conjugate acid of a (2-hydroxyphenyl)acetate.
2-Hydroxyphenylacetic acid is a natural product found in Grosmannia crassivaginata, Tragopogon orientalis, and other organisms with data available.
Scientific Research Applications
Structural, Spectral, Thermal, and Biological Properties : Alkali metal 2-hydroxyphenylacetates exhibit properties with potential applications in antibacterial, antifungal, and antioxidant activities (Samsonowicz et al., 2021).
Medical Screening for Small-Bowel Disease : The measurement of urinary 4-hydroxyphenylacetic acid is useful in screening for small-bowel disease and bacterial overgrowth syndromes in infants and children (Chalmers, Valman, & Liberman, 1979).
Influence of Environmental Factors on Plant Biosynthesis : In Astilbe plants, the biosynthesis and metabolism of 2-hydroxy-3-methoxyphenylacetic acid are regulated by prephenic acid levels, suggesting environmental influence (Kindl, 1969).
Brain Distribution in Rats : The m and p isomers of hydroxyphenylacetic acid are distributed in the rat brain, paralleling their respective precursor amines (Durden & Boulton, 1981).
Sustainable Production in Escherichia coli : Directed evolution of enzymes and dynamic pathway regulation using a quorum-sensing circuit in Escherichia coli significantly improves the production of 4-hydroxyphenylacetic acid, providing an eco-friendly alternative to petrochemical production (Shen et al., 2019).
Role in the Degradation of Phenylalanine and Tyrosine : The 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida plays a key role in the degradation of phenylalanine, tyrosine, and various aromatic amines (Raju, Kamath, & Vaidyanathan, 1988).
Antimicrobial Applications : Novel analogues of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide, including derivatives of 2-hydroxyphenylacetic acid, show potential as effective antimicrobial agents (Jayadevappa et al., 2012).
Water Treatment Applications : The decomposition of p-hydroxyphenylacetic acid in wastewaters is improved by UV radiation and hydroxyl radicals, with potential applications in water treatment (Benítez et al., 2001).
Electrochemical Synthesis : The indirect electrosynthesis of p-hydroxyphenylacetic acid using Cr(II)/Cr(III) mediators offers a cost-effective and sustainable method for pharmaceutical drug synthesis (Inglés et al., 2000).
Bioelectrode Development for Meningitis Diagnosis : Poly(3-hydroxyphenylacetic acid) electropolymerized onto graphite electrodes is effective in detecting DNA from Neisseria meningitidis, providing a platform for diagnosing human meningitis infection (Rodrigues et al., 2015).
Mechanism of Action
Target of Action
2-Hydroxyphenylacetic acid (2-HPA) is a metabolite of phenylalanine . It primarily targets the gut microbiota and the respiratory system . The gut bacteria metabolize undigested protein into 2-HPA .
Mode of Action
It is known that it is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria . It may also be an indication for Small Intestinal Bacterial Overgrowth (SIBO) and becomes elevated with Giardia .
Biochemical Pathways
2-HPA plays a pivotal role in metabolic pathways like the tricarboxylic acid cycle inside mitochondria, which is central to energy production in eukaryotes . It is also a marker for many detoxification pathways .
Result of Action
It is known that it is excreted in the urine of patients suffering from diseases like phenylketonuria . Elevated levels of 2-HPA may indicate the presence of SIBO or Giardia .
Action Environment
The action, efficacy, and stability of 2-HPA are influenced by environmental factors such as diet and the presence of digestive disorders. A high-protein diet or digestive disorders that increase the amount of undigested protein in the gut can lead to elevated levels of 2-HPA .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Hydroxyphenylacetic acid is involved in the metabolism of phenylalanine It interacts with various enzymes and proteins during this process
Cellular Effects
It is known to be a metabolite of phenylalanine, suggesting that it may play a role in cellular processes related to phenylalanine metabolism
Molecular Mechanism
It is known to be involved in phenylalanine metabolism
Metabolic Pathways
This compound is involved in the metabolic pathway of phenylalanine
Properties
IUPAC Name |
2-(2-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVYRRGZDBSHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060633 | |
Record name | 2-Hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
Record name | 2-Hydroxyphenylacetic acid | |
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URL | https://haz-map.com/Agents/19618 | |
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Record name | ortho-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
44 mg/mL | |
Record name | ortho-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000555 [mmHg] | |
Record name | 2-Hydroxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19618 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
614-75-5 | |
Record name | (2-Hydroxyphenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxyphenylacetic acid | |
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Record name | 614-75-5 | |
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Record name | Benzeneacetic acid, 2-hydroxy- | |
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Record name | 2-Hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-hydroxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.450 | |
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Record name | 2-HYDROXYPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R9Q59AV | |
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Record name | ortho-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 147 °C | |
Record name | ortho-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Plants synthesize 2-hydroxyphenylacetic acid primarily through two pathways:
A: this compound serves as a precursor for other phenolic compounds in plants. It can be converted to 2,3-dihydroxyphenylacetic acid, which is further metabolized to 2-hydroxy-3-methoxyphenylacetic acid. There is also evidence suggesting its potential involvement in ring cleavage degradation pathways. []
A: Research indicates that this compound, along with its analogues like tyrosol and 4-hydroxyphenylacetic acid, can inhibit melanogenesis. This process, responsible for skin pigmentation, is regulated by the enzyme tyrosinase. These compounds reduce melanin content and inhibit tyrosinase activity and expression. []
A: The ability of this compound and its analogues to inhibit melanin production suggests their potential as hypopigmenting agents for cosmetic and dermatological applications. []
A: Research suggests that this compound, produced by the endophyte Bacillus halotolerans Cal.l.30, displays antimicrobial activity. [] This endophyte also produces other beneficial metabolites like fengycin, surfactin, and mojavensin A, which contribute to its biocontrol potential. []
A: Benzofuran-2(3H)-one, also known as coumaran-2-one, can be synthesized via the intramolecular cyclization of this compound. This reaction is facilitated by a catalytic amount of toluene-p-sulfonic acid. []
A: 3-(α-methoxy)methylene-benzofuran-2(3H)-one is a key intermediate in the multi-step synthesis of azoxystrobin from this compound. The synthesis involves reactions like esterification, methoxymethlenation, ester exchange, and Ullmann condensation. []
A: EDDHA (ethylenediamine-N,N'-bis(this compound)), a common iron chelating agent, undergoes photodegradation when exposed to sunlight. The degree of degradation is influenced by the concentration of the solution and the duration of exposure. []
ANone: Various analytical techniques have been used, including:
- NMR spectroscopy: To determine the structure and characterize this compound and benzofuran-2(3H)-one. [, ]
- Mass spectrometry: To identify and quantify metabolites of 2,3-benzofuran, including this compound. []
- High-performance liquid chromatography (HPLC): Coupled with NMR and mass spectrometry for separation and identification of metabolites. []
- Gas chromatography-mass spectrometry (GC-MS): To analyze urinary organic acids. []
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): To explore the serum metabolomics profile and identify differential metabolites. []
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